molecular formula C6H2Cl2F3N B1328759 2,5-Dichloro-4-(trifluoromethyl)pyridine CAS No. 89719-92-6

2,5-Dichloro-4-(trifluoromethyl)pyridine

Cat. No.: B1328759
CAS No.: 89719-92-6
M. Wt: 215.98 g/mol
InChI Key: GFTRYJQAASFSIB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

2,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Properties

IUPAC Name

2,5-dichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTRYJQAASFSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650478
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89719-92-6
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89719-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Copper iodide (1.67 g) and potassium fluoride (0.51 g) were subjected to a reduced pressure (1 Torr) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 14 ml of N-methylpyrrolidine and 1.25 g of trifluoromethyltrimethylsilane were added, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 30 minutes, 2 g of 2,5-dichloro-4-iodopyridine was added, and the mixture was stirred for 20 hours. After allowing to cool, the reaction solution was poured into a 12% aqueous ammonia solution, the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 1 g of 2,5-dichloro-4-trifluoromethylpyridine.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.67 g
Type
catalyst
Reaction Step Five

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